H-L-Lys(N3-Gly)-OH

Click Chemistry Bioorthogonal Conjugation ADC Linker Design

Researchers needing site-specific bioorthogonal handles for peptide/ADC conjugation face workflow inefficiencies from Fmoc-deprotection steps or steric hindrance with linker-free azidolysine. H-L-Lys(N3-Gly)-OH addresses this with a free N-terminus for direct Fmoc-SPPS incorporation and a single glycine spacer that extends the azide for optimal accessibility. • Ready-to-couple free base eliminates Fmoc deprotection; ≥98% purity minimizes by-products • Single glycine linker balances steric relief with low MW, compatible with both CuAAC and SPAAC • 3-year shelf life at -20°C supports long-term project planning

Molecular Formula C8H15N5O3
Molecular Weight 229.24 g/mol
Cat. No. B12401508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-L-Lys(N3-Gly)-OH
Molecular FormulaC8H15N5O3
Molecular Weight229.24 g/mol
Structural Identifiers
SMILESC(CCNC(=O)CN=[N+]=[N-])CC(C(=O)O)N
InChIInChI=1S/C8H15N5O3/c9-6(8(15)16)3-1-2-4-11-7(14)5-12-13-10/h6H,1-5,9H2,(H,11,14)(H,15,16)/t6-/m0/s1
InChIKeyJHBRZAKVPNZDFK-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-L-Lys(N3-Gly)-OH: Azide Bioorthogonal Building Block


H-L-Lys(N3-Gly)-OH (CAS 1198617-82-1) is a non‑canonical amino acid derivative that combines an L‑lysine backbone with an ε‑azidoacetyl group introduced via a glycine linker . This design provides a stable, bioorthogonal azide handle that participates in both copper‑catalyzed (CuAAC) and strain‑promoted (SPAAC) alkyne–azide cycloadditions . The compound is supplied as a free‑base powder with a reported purity of ≥98% and a recommended long‑term storage temperature of −20 °C [1].

H-L-Lys(N3-Gly)-OH vs. Generic Azido-Lysines


In‑class azido‑lysine analogs differ fundamentally in linker composition, steric accessibility, and synthetic utility, making direct substitution unpredictable. H-L-Lys(N3-Gly)-OH provides a single glycine spacer that extends the reactive azide away from the lysine side chain, enhancing accessibility for bulky cycloaddition partners compared with linker‑free azidolysine [1]. In contrast, the Fmoc‑protected variant (Fmoc‑Lys(N3‑Gly)‑OH) requires an additional deprotection step before peptide incorporation, altering synthetic workflow and yield . Longer glycine‑linker analogs, such as H‑(Gly)₃‑Lys(N₃)‑OH, increase molecular weight and may reduce aqueous solubility relative to the single‑glycine construct . The following quantitative evidence delineates these structural and performance boundaries.

Differentiation from Structural Analogs


Molecular Weight & Linker Length

H-L-Lys(N3-Gly)-OH (MW 229.24 g·mol⁻¹) provides a single glycine spacer that positions the azido group distal to the lysine α‑carbon. This contrasts with linker‑free H‑Lys(N₃)‑OH (MW 172.1 g·mol⁻¹ for the free base), which places the azide directly on the ε‑amine, and with the longer triglycine analog H‑(Gly)₃‑Lys(N₃)‑OH (MW 343.34 g·mol⁻¹), which extends the azide by approximately 1.2 nm .

Click Chemistry Bioorthogonal Conjugation ADC Linker Design

Purity Specification

H-L-Lys(N3-Gly)-OH is routinely supplied with a purity of ≥98% as determined by HPLC, a specification that matches or exceeds that of closely related azido‑lysine building blocks. For comparison, linker‑free H‑Lys(N₃)‑OH is also offered at 98% purity, whereas the triglycine analog H‑(Gly)₃‑Lys(N₃)‑OH is commonly available at 95% purity [1].

Analytical Quality Control Bioconjugation Reproducibility

Long-Term Storage Stability

The free‑base powder of H-L-Lys(N3-Gly)-OH is documented to remain stable for up to 3 years when stored at −20 °C, a specification that matches the industry standard for amino acid derivatives and allows for bulk procurement without immediate degradation concerns . This stability profile is comparable to that of the Fmoc‑protected analog, which is also stored at −20 °C for 3 years .

Stability Inventory Management Reagent Storage

Dual Click Chemistry Compatibility

The azidoacetyl group of H-L-Lys(N3-Gly)-OH is validated for both copper‑catalyzed azide–alkyne cycloaddition (CuAAC) and strain‑promoted azide–alkyne cycloaddition (SPAAC) with DBCO or BCN partners . This dual reactivity mirrors that of other azido‑lysine derivatives, such as H‑Lys(N₃)‑OH and Fmoc‑Lys(N₃‑Gly)‑OH, but the single glycine linker provides a steric environment that is particularly favorable for SPAAC with bulky cyclooctyne reagents .

Bioorthogonal Chemistry CuAAC SPAAC

H-L-Lys(N3-Gly)-OH Applications


SPPS of Clickable Peptides

The free N‑terminus of H-L-Lys(N3-Gly)-OH allows direct incorporation into growing peptide chains during standard Fmoc‑SPPS without an additional deprotection step. The ≥98% purity minimizes by‑product formation, and the single glycine spacer ensures that the azide remains accessible for subsequent CuAAC or SPAAC conjugation after cleavage and deprotection. This eliminates the need for post‑synthetic linker attachment and reduces the number of synthetic steps compared with using an Fmoc‑protected analog .

ADC Linker Development

In ADC research, H-L-Lys(N3-Gly)-OH serves as a modular intermediate for introducing a bioorthogonal azide handle at a defined position within a peptide‑based linker. The balanced linker length (single glycine) provides sufficient steric relief for efficient SPAAC with DBCO‑bearing payloads while minimizing the overall molecular weight of the linker‑payload construct, a factor that influences ADC pharmacokinetics [1].

Bioconjugation & Protein Labeling

The dual CuAAC/SPAAC compatibility enables researchers to select the most appropriate conjugation chemistry based on the sensitivity of the biomolecule. For copper‑tolerant systems, CuAAC offers rapid, quantitative coupling; for live‑cell or copper‑sensitive applications, SPAAC provides a metal‑free alternative. The 3‑year shelf life at −20 °C supports long‑term project planning and reduces the need for frequent re‑validation of new lots .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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